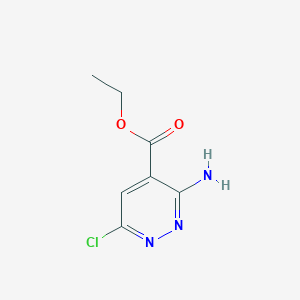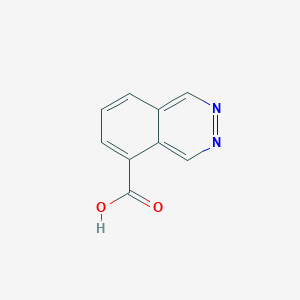
Phthalazine-5-carboxylic acid
Übersicht
Beschreibung
Phthalazine-5-carboxylic acid is a heterocyclic nitrogen-containing compound. It has a molecular weight of 174.16 and its IUPAC name is phthalazine-5-carboxylic acid .
Synthesis Analysis
Phthalazine-5-carboxylic acid has been synthesized using various methods. One approach involves the use of zinc ferrite (ZnFe2O4) nanoparticles as a catalyst for the synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives . This method involves a one-pot coupling reaction of phthalhydrazide, aromatic aldehyde, and malononitrile under conventional reflux conditions .
Molecular Structure Analysis
The molecular structure of Phthalazine-5-carboxylic acid contains a total of 20 bonds. There are 14 non-H bonds, 12 multiple bonds, 1 rotatable bond, 1 double bond, 11 aromatic bonds, 2 six-membered rings, and 1 ten-membered ring . The InChI key is MRCVKQSGAPVWAB-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
Phthalazine-5-carboxylic acid is a white to yellow solid . It has a density of 1.4±0.1 g/cm^3, a boiling point of 496.4±18.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.3 mmHg at 25°C . It also has a molar refractivity of 47.2±0.3 cm^3 and a polar surface area of 63 Å^2 .
Wissenschaftliche Forschungsanwendungen
-
Pharmaceutical Research
- Phthalazine derivatives have been found to have a broad spectrum of biological activities . They have been used in the development of antihypertensive agents, with some derivatives showing effects such as inhibition of platelet aggregation and phosphodiesterases . Some of them also displayed antiasthmatic, antipsychotic, antidiabetic, anticonvulsant, antineoplastic, antimicrobial, antifungal, and antiparasitic activities .
- The methods of application or experimental procedures involve the synthesis of phthalazine derivatives bearing other heterocycles like pyrazole, triazole, and oxadiazole .
- The outcomes of these studies have led to the discovery of some pyridazinones and other phthalazine derivatives with a broad spectrum of action on the cardiovascular system .
-
Green Chemistry
- A novel inorganic-monosaccharide nanohybrid synthesized through coating the nickel–zinc ferrite (NZF) core by silica and subsequent functionalization with galactose (Ni 0.4 Zn 0.6 Fe 2 O 4 @SiO 2 /galactose) has been used in some domino four-component reactions to obtain various classes of phthalazine derivatives .
- The method involves the use of this nanohybrid as a catalyst in reactions involving phthalic anhydride/phthalimide, hydrazine hydrate, malononitrile, and different aldehydes .
- The results showed successful synthesis of various classes of phthalazine derivatives .
-
Organic Synthesis
- Carboxylic acids are versatile organic compounds used in various areas such as organic synthesis . They are active in organic reactions, such as substitution, elimination, oxidation, coupling, etc .
- The methods of application or experimental procedures involve the use of carboxylic acids in obtaining small molecules and macromolecules .
- The outcomes of these studies have led to the synthesis of a wide range of organic compounds .
-
Nanotechnology
- Carboxylic acids are used in nanotechnology for the modification of the surface of nanoparticles and nanostructures such as carbon nanotubes and graphene .
- The methods involve the use of carboxylic acids as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures .
- The results have shown successful modification of the surface of nanoparticles and nanostructures, leading to improved dispersion and incorporation .
-
Polymers
- Medical Field
- Carboxylic acids are used in the medical field for various purposes . They can be used in the synthesis of drugs, as they can react with a wide range of compounds, making them versatile for drug development .
- The methods involve the use of carboxylic acids in the synthesis of drugs, where they can react with a wide range of compounds .
- The outcomes have led to the development of a variety of drugs with different properties .
Safety And Hazards
Zukünftige Richtungen
While specific future directions for Phthalazine-5-carboxylic acid are not explicitly mentioned in the retrieved documents, it’s worth noting that the field of carboxylic acid derivatives has witnessed rapid development in recent years . These reactions, involving molecular hydrogen as the reducing agent, can be promoted by both heterogeneous and homogeneous catalysts . This suggests potential future research directions in the development of new synthetic methods and applications for Phthalazine-5-carboxylic acid and similar compounds.
Eigenschaften
IUPAC Name |
phthalazine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c12-9(13)7-3-1-2-6-4-10-11-5-8(6)7/h1-5H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRCVKQSGAPVWAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=NC=C2C(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601309542 | |
| Record name | 5-Phthalazinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601309542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phthalazine-5-carboxylic acid | |
CAS RN |
1104070-94-1 | |
| Record name | 5-Phthalazinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1104070-94-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Phthalazinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601309542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




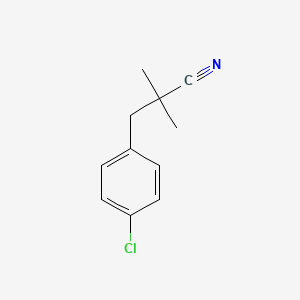
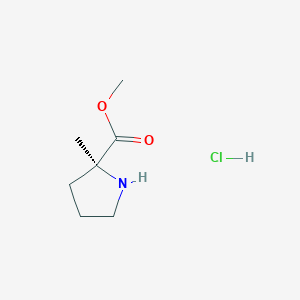

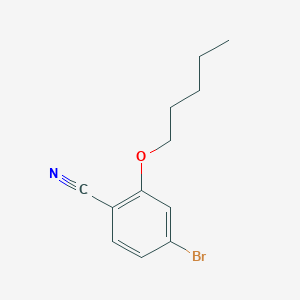
![tert-butyl 6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B1456951.png)
![(1R,3R,6S)-7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid ethyl ester](/img/structure/B1456954.png)
![Methyl 3-iodoimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B1456958.png)
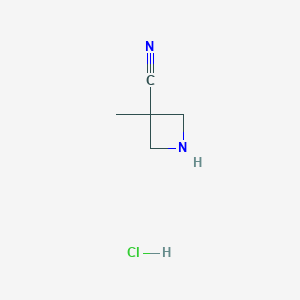
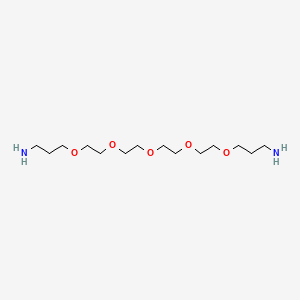
![1-(3-Chloro-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl)-N-(pyridin-2-ylmethyl)methanesulfonamide](/img/structure/B1456961.png)

